molecular formula C9H11NO3 B8025865 1-(Ethoxymethyl)-4-nitrobenzene CAS No. 67216-72-2

1-(Ethoxymethyl)-4-nitrobenzene

Cat. No.: B8025865
CAS No.: 67216-72-2
M. Wt: 181.19 g/mol
InChI Key: BBRDAWBCVYMDPW-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-4-nitrobenzene ( 67216-72-2) is a nitro-aromatic compound with a molecular formula of C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . This chemical serves as a versatile synthetic building block in organic chemistry and medicinal chemistry research. The structure features a nitro group and an ethoxymethyl ether group on a benzene ring, making it a potential intermediate for synthesizing more complex molecules, such as various heterocyclic building blocks . The compound has a computed LogP value of 2.13 and a TPSA of 52.37 Ų . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material sealed in a dry container at 2-8°C . This product is supplied with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-(ethoxymethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRDAWBCVYMDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499023
Record name 1-(Ethoxymethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67216-72-2
Record name 1-(Ethoxymethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethoxymethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products:

    Reduction: 1-(Ethoxymethyl)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-(Ethoxymethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethoxymethyl group can also influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Reactivity and Stability

  • Electrophilic Reactivity : The chloromethyl group in 1-(chloromethyl)-4-nitrobenzene facilitates nucleophilic substitution, enabling efficient cross-coupling reactions (e.g., with phosphites to form P–N bonds) . In contrast, the ethoxymethyl group in this compound is less reactive due to the electron-donating ether oxygen, making it more stable but still modifiable under specific conditions.
  • Nitro Group Effects : The para-nitro group in all compounds enhances electrophilic substitution resistance while directing incoming groups to meta positions during reactions .

Physical Properties

  • IR Spectroscopy : Nitro group symmetric stretching (~1340 cm⁻¹) and aromatic C–H bending (~1500 cm⁻¹) are consistent across derivatives .
  • Solubility : Ethoxymethyl and ethoxy groups improve organic solubility compared to hydrophobic ethyl or reactive chloromethyl groups.

Biological Activity

1-(Ethoxymethyl)-4-nitrobenzene, a compound with the molecular formula C₉H₁₁N₃O₃, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound features a nitro group (-NO₂) and an ethoxymethyl group (-OCH₂CH₃), which contribute to its chemical reactivity and biological interactions. The nitro group is known for its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids .

This compound exhibits its biological effects primarily through the following mechanisms:

  • Bioreduction : The nitro group can be reduced to an amino group, forming reactive species that can covalently bind to cellular targets, disrupting normal cellular functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : The interaction of the compound with cellular components may lead to increased ROS production, contributing to cytotoxicity in various cell types .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. The nitro group is particularly effective in inducing toxicity in bacteria and parasites by triggering redox reactions . Notable findings include:

  • Bacterial Inhibition : The compound has shown effectiveness against H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans, making it a candidate for further development as an antibiotic .
  • Mechanism of Action : The toxicity is believed to stem from the formation of reactive intermediates that damage cellular membranes and nucleic acids.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have demonstrated promising results in inhibiting tumor growth through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Some studies suggest that the compound interferes with microtubule dynamics, which is crucial for cell division .
  • Cytotoxicity Against Cancer Cell Lines : Research indicates IC₅₀ values of around 20 nM against cancer cell lines such as MCF-7 and KB-V1, suggesting potent anticancer activity .

Study on Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial properties of various nitro compounds, including this compound. The results indicated a strong inhibitory effect against several bacterial strains, with the compound showing lower cytotoxicity compared to traditional antibiotics .

Investigation of Anticancer Properties

Another significant research effort focused on the anticancer effects of this compound. It was found that treatment with this compound led to significant apoptosis in cancer cells through ROS-mediated pathways. This finding highlights its potential as a lead compound for developing new cancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighHighEffective against multiple pathogens
1-(Methoxymethyl)-4-nitrobenzeneModerateModerateDifferent substituent affects solubility
1-(Ethoxymethyl)-2-nitrobenzeneLowLowDifferent positioning of nitro group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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